

An In-Depth Technical Guide to Cimiracemoside C (CAS Number 256925-92-5)

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Compound of Interest

Compound Name: Cimiracemoside C

Cat. No.: B190804

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Core Compound Summary

Cimiracemoside C, also identified as Cimicifugoside M, is a naturally occurring triterpene glycoside isolated from the rhizomes of Cimicifuga racemosa (Black Cohosh). Its CAS number is 256925-92-5. This compound is a subject of growing interest within the scientific community for its potential therapeutic applications, particularly in the management of metabolic disorders.

Chemical and Physical Properties

Property	Value	Source
Molecular Formula	C ₃₅ H ₅₆ O ₉	PubChem
Molecular Weight	620.82 g/mol	PubChem
IUPAC Name	(2S,3R,4S,5S)-2- [[[(1S,2R,3S,4R,7R,9S,12R,14 S,17R,18R,19R,21R,22S)-2- hydroxy-22-(2-hydroxypropan- 2-yl)-3,8,8,17,19-pentamethyl- 23,24- dioxahaptacyclo[19.2.1.0 ¹ , 18.0 ³ , 17.0 ⁴ , 14.0 ⁷ , 12.0 ¹² , 14]tetracosan-9-yl]oxy]oxane- 3,4,5-triol	PubChem
Synonyms	Cimicifugoside M	PubChem

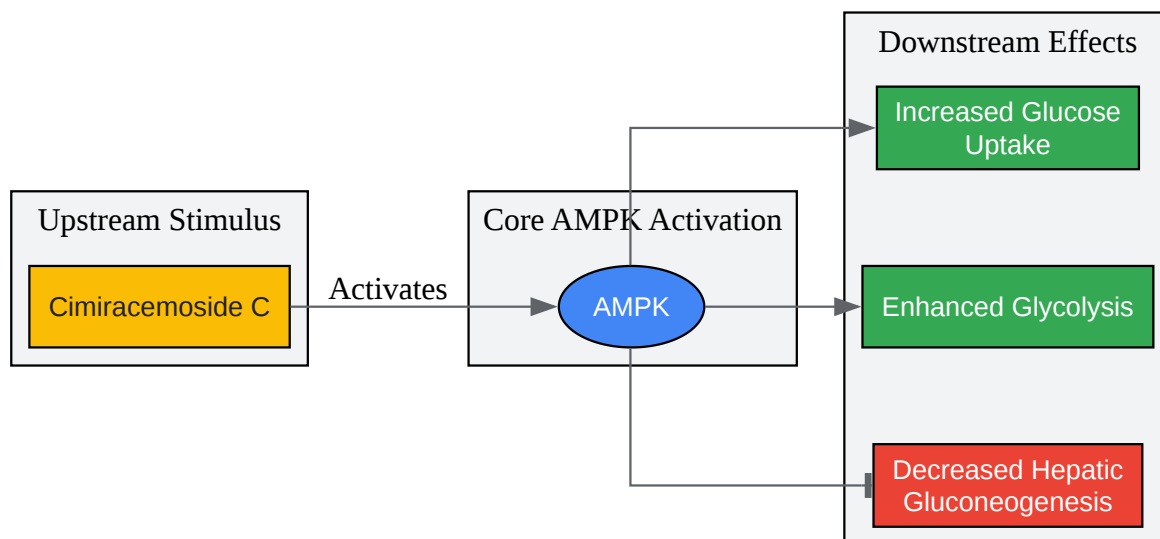
Pharmacological Profile and Mechanism of Action

The primary pharmacological activity of **Cimiracemoside C** identified to date is its role as an activator of AMP-activated protein kinase (AMPK). AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways. Activation of AMPK is a key therapeutic target for the treatment of type 2 diabetes and other metabolic syndromes.

AMPK Activation

Studies involving the Cimicifuga racemosa extract Ze 450, of which **Cimiracemoside C** is a known active component, have demonstrated potent AMPK activation in various cell lines, including HepaRG human hepatoma cells.[1] The activation of AMPK by this extract was observed to be comparable in magnitude to that of metformin, a widely prescribed antidiabetic drug.[1]

The activation of AMPK by **Cimiracemoside C** is believed to initiate a cascade of downstream signaling events that collectively contribute to improved glucose homeostasis.



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Figure 1: Proposed signaling pathway for **Cimracemoside C**-mediated AMPK activation and downstream metabolic effects.

Effects on Glucose Metabolism

As a consequence of AMPK activation, **Cimracemoside C** is implicated in the modulation of glucose metabolism. In vivo studies using the Ze 450 extract in ob/ob mice, a model for obesity and type 2 diabetes, have shown significant improvements in several metabolic parameters. These include a reduction in body weight, lower plasma glucose levels, and improved insulin sensitivity.^[1] These effects are consistent with the known roles of AMPK in promoting glucose uptake in peripheral tissues and suppressing hepatic glucose production.

While direct quantitative data for purified **Cimracemoside C** in these models are not readily available, its presence as a key active component of the tested extract strongly suggests its contribution to these antidiabetic effects.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of pure **Cimracemoside C** are not extensively published. However, based on studies of related extracts and general

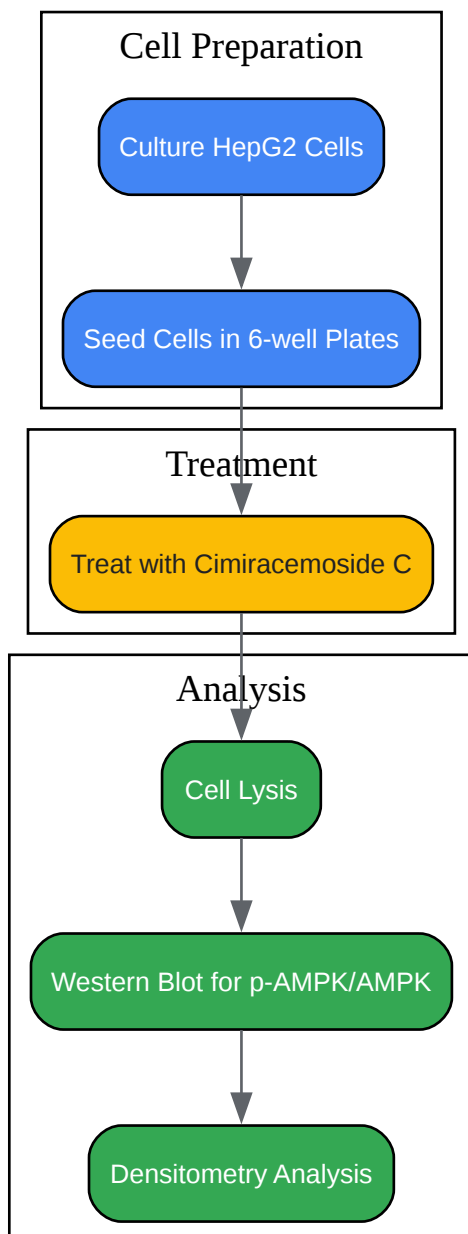
pharmacological methods, the following protocols can be adapted.

In Vitro AMPK Activation Assay in HepG2 Cells

This protocol outlines a general method for assessing the activation of AMPK in a human liver cell line.

- **Cell Culture:** Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
- **Cell Seeding:** Seed HepG2 cells in 6-well plates at a density that allows for 70-80% confluency at the time of treatment.
- **Treatment:** Prepare stock solutions of **Cimiracemoside C** in a suitable solvent (e.g., DMSO). Dilute the stock solution to desired final concentrations in serum-free DMEM. Replace the culture medium with the treatment medium and incubate for a specified period (e.g., 2-24 hours). Include a vehicle control (DMSO) and a positive control (e.g., metformin).
- **Cell Lysis:** After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
- **Western Blotting:**
 - Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
 - Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
 - Incubate the membrane with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK overnight at 4°C.
 - Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
 - Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

- Data Analysis: Quantify the band intensities using densitometry software. The level of AMPK activation is determined by the ratio of p-AMPK to total AMPK.



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Figure 2: General experimental workflow for determining AMPK activation in HepG2 cells.

Isolation and Structural Elucidation

Isolation from *Cimicifuga racemosa*

Cimiracemoside C is typically isolated from the dried rhizomes of *Cimicifuga racemosa*. A general procedure involves:

- **Extraction:** The powdered plant material is extracted with a suitable solvent, such as methanol or ethanol.
- **Partitioning:** The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.
- **Chromatography:** The fraction containing triterpene glycosides is further purified using chromatographic techniques. High-performance liquid chromatography (HPLC) with a C18 reversed-phase column is a common method for the final purification of **Cimiracemoside C**.

Structural Elucidation

The chemical structure of **Cimiracemoside C** has been determined through a combination of spectroscopic methods:

- **Mass Spectrometry (MS):** Provides information about the molecular weight and fragmentation pattern of the molecule.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H -NMR and ^{13}C -NMR are used to determine the carbon-hydrogen framework of the molecule. 2D-NMR techniques (e.g., COSY, HSQC, HMBC) are employed to establish the connectivity of atoms within the molecule.

Note: Specific, detailed ^1H -NMR and ^{13}C -NMR spectral data for **Cimiracemoside C** are not readily available in the public domain based on the conducted searches.

Pharmacokinetics and ADME Profile

There is currently a lack of published data on the absorption, distribution, metabolism, and excretion (ADME) of purified **Cimiracemoside C**. Further research is required to understand its pharmacokinetic profile, which is essential for its development as a therapeutic agent.

Conclusion and Future Directions

Cimiracemoside C is a promising natural product with demonstrated potential as an activator of AMPK, suggesting its utility in the management of type 2 diabetes and related metabolic disorders. The antidiabetic effects observed with *Cimicifuga racemosa* extracts containing this compound provide a strong rationale for further investigation.

Future research should focus on:

- Quantitative in vitro and in vivo studies: Determining the precise potency (e.g., EC₅₀) of purified **Cimiracemoside C** for AMPK activation and its dose-dependent effects in animal models of diabetes.
- Detailed Mechanistic Studies: Elucidating the direct molecular target of **Cimiracemoside C** and the full signaling cascade downstream of AMPK activation.
- Pharmacokinetic Profiling: Comprehensive ADME studies to understand the bioavailability and metabolic fate of **Cimiracemoside C**.
- Toxicology Studies: Assessing the safety profile of the purified compound.

A more complete understanding of these aspects will be critical for the translation of **Cimiracemoside C** from a promising lead compound into a potential clinical candidate.

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References

- 1. rsc.org [rsc.org]
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